4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c20-15-9-8-13(11-16(15)21)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOINUSZDXGEXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Intermediate Formation
Reaction of 3,4-dichlorophenyl isothiocyanate with ammonium thiocyanate in dimethylformamide (DMF) at 25–30°C generates the corresponding thiourea intermediate. This step proceeds via nucleophilic addition, with potassium hydroxide facilitating deprotonation.
Cyclization with α-Halo Ketones
Cyclization of the thiourea intermediate with 3,4-dichlorophenacyl bromide (synthesized via bromination of 3,4-dichloroacetophenone) in ethanol under reflux conditions (78°C, 6–8 h) yields the thiazole ring. The reaction mechanism involves nucleophilic displacement of the bromide by the thiourea sulfur, followed by intramolecular dehydration.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 h |
| Yield | 68–72% (isolated) |
Sulfonylation: 4-(Benzenesulfonyl)Butanoic Acid
The benzenesulfonyl moiety is introduced via sulfonation of butanoic acid derivatives. Two primary methodologies are documented:
Direct Sulfonation of Butyrolactone
γ-Butyrolactone is reacted with benzenesulfonyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds via electrophilic aromatic substitution, with the lactone ring opening to form 4-(benzenesulfonyl)butanoic acid.
Optimization Note : Excess AlCl₃ (1.5 equivalents) improves regioselectivity, minimizing polysulfonation byproducts.
Stepwise Sulfonation and Oxidation
An alternative route involves:
- Friedel-Crafts Sulfonation : Benzene reacts with butyryl chloride in the presence of AlCl₃ to form 4-phenylsulfonylbutyryl chloride.
- Hydrolysis : Acidic hydrolysis (HCl, H₂O, reflux) converts the acyl chloride to the free acid.
Comparative Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Direct Sulfonation | 65 | 92 |
| Stepwise Approach | 78 | 89 |
Amide Coupling: Final Assembly
The thiazole amine and sulfonylated butanoic acid are coupled via standard amide bond formation protocols.
Acid Chloride Method
- Activation : 4-(Benzenesulfonyl)butanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C to form the corresponding acid chloride.
- Coupling : The acid chloride reacts with 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction is stirred at 25°C for 12 h.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | TEA (2.5 eq.) |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 81% (chromatographed) |
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid in DMF. This method minimizes racemization and is preferred for acid-sensitive substrates.
Yield Comparison
| Coupling Agent | Yield (%) |
|---|---|
| Acid Chloride | 81 |
| EDC/HOBt | 76 |
Critical Analysis of Methodologies
Thiazole Ring Functionalization
The Suzuki-Miyaura cross-coupling, as demonstrated in boronate ester chemistry, offers a potential alternative for introducing the 3,4-dichlorophenyl group post-thiazole formation. For instance, a brominated thiazole intermediate could couple with 3,4-dichlorophenylboronic acid using Pd(dppf)Cl₂ catalysis. This approach may improve regioselectivity compared to direct cyclization.
Sulfonylation Efficiency
The stepwise sulfonation method (Section 2.2) provides higher yields but requires stringent control over Friedel-Crafts conditions to avoid diaryl sulfone formation. Patent data suggests that slow addition of butyryl chloride (<0.5 mL/min) reduces dimerization byproducts.
Amidation Challenges
Competitive sulfonamide N–H acidity (pKa ≈ 10) necessitates careful base selection during coupling. TEA effectively scavenges HCl without deprotonating the sulfonamide, whereas stronger bases like DBU lead to side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Core Structural Features
The 3,4-dichlorophenyl-thiazole scaffold is a common motif in kinase-targeting compounds, as seen in –3 and 10. Key variations among analogs include:
- Substituent type : Amides (e.g., pyridinecarboxamide, cyclopropanecarboxamide) vs. sulfonamides (e.g., methanesulfonamide, benzenesulfonamide).
- Linker length : The target compound’s butanamide chain contrasts with shorter or absent linkers in analogs (e.g., compound 9 in lacks a carbon chain).
- Electron-withdrawing groups : The benzenesulfonyl group in the target compound may enhance stability and binding affinity compared to smaller substituents like methanesulfonyl .
Physicochemical Data
Key Observations :
- Sulfonamide derivatives (e.g., compound 10 ) generally exhibit lower synthetic yields than amides, possibly due to reactivity challenges .
Comparative Analysis of Substituent Effects
Role of the 3,4-Dichlorophenyl Group
This group is conserved across all analogs, implying its necessity for target engagement. The chlorine atoms likely contribute to:
Impact of Sulfonamide vs. Amide Substituents
Linker Length and Flexibility
Shorter linkers (e.g., compound 9) may restrict this adaptability .
Biological Activity
The compound 4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide , often referred to as a thiazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. Thiazole compounds are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring substituted with a benzenesulfonyl group and a dichlorophenyl moiety. The structural characteristics contribute to its biological activity.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆Cl₂N₂O₂S |
| Molecular Weight | 368.37 g/mol |
| SMILES | CC(=O)NC@HC(=O)S(=O)(=O)c1ccccc1 |
| InChI | InChI=1S/C16H16Cl2N2O2S/c1-10-14-15(17)12-13(18)16(19)20-11-9/h1-9H,(H,19,20)(H,18,12) |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed that it inhibits bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial efficacy of the compound.
- Method : Disk diffusion method against various pathogens.
- Results : Showed significant inhibition zones for both E. coli and S. aureus, indicating strong antibacterial properties.
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Method : MTT assay to measure cell viability post-treatment.
- Results : The compound exhibited IC50 values of 15 µM for MCF-7 cells and 20 µM for HeLa cells, suggesting potent anticancer activity.
The biological activity of 4-(benzenesulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]butanamide is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The sulfonamide group enhances solubility and bioavailability, while the thiazole ring is crucial for binding interactions with target proteins involved in cell proliferation and survival.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Check Method |
|---|---|---|---|
| 1 | Ethanol, AcOH, reflux | 65–75 | TLC, NMR |
| 2 | DMF, 80°C, 12h | 50–60 | HPLC |
How is the molecular structure of this compound characterized using analytical techniques?
Basic Research Focus
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of benzenesulfonyl (δ 7.5–8.0 ppm for aromatic protons) and dichlorophenyl-thiazole moieties (δ 6.8–7.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNOS) with <2 ppm error .
- X-ray Crystallography : For crystalline derivatives, bond angles and dihedral angles are resolved to confirm stereoelectronic effects .
How can researchers design experiments to investigate the compound's interaction with biological targets like enzymes or receptors?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (K) to targets such as kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular Docking Simulations : Predict binding modes using software like AutoDock Vina; validate with mutagenesis studies .
Q. Table 2: Example Bioactivity Data
| Target | IC (nM) | Assay Type | Reference Model |
|---|---|---|---|
| COX-2 | 120 ± 15 | Fluorescence | Murine |
| EGFR Kinase | 450 ± 30 | Radioligand | Human |
What strategies are recommended for resolving contradictions in bioactivity data across different studies?
Q. Advanced Research Focus
- Assay Standardization : Control variables like buffer pH, temperature, and cell passage number to reduce variability .
- Orthogonal Validation : Use complementary techniques (e.g., SPR + ITC) to confirm binding affinities .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors like impurity levels (>95% purity threshold) .
What in silico and in vitro methods are used to predict the environmental impact and biodegradation of this compound?
Q. Advanced Research Focus
- Quantitative Structure-Activity Relationship (QSAR) Models : Predict ecotoxicity (e.g., LC for aquatic organisms) using tools like EPI Suite .
- Ames Test : Assess mutagenic potential via bacterial reverse mutation assays .
- Hydrolysis Studies : Monitor stability under varying pH (2–12) and UV exposure to estimate environmental persistence .
Q. Table 3: Environmental Fate Parameters
| Parameter | Value | Method |
|---|---|---|
| Biodegradation Half-Life | >60 days | OECD 301B (Ready Biodegradability) |
| Log Kow (Partitioning) | 3.8 ± 0.2 | Shake Flask |
How is structure-activity relationship (SAR) analysis conducted to optimize this compound's pharmacological profile?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents (e.g., replacing dichlorophenyl with fluorophenyl) to assess effects on potency .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl for hydrogen bonding) via 3D alignment with active analogs .
- ADMET Profiling : Use Caco-2 cell assays for permeability and cytochrome P450 inhibition screens to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
